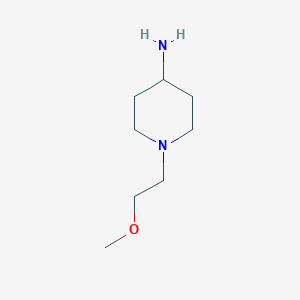

1-(2-Methoxyethyl)piperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMDRDDKNWKCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602719 | |

| Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502639-08-9 | |

| Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Methoxyethyl)piperidin-4-amine, a valuable building block in medicinal chemistry. This document details a robust and scalable synthetic route, explores the mechanistic underpinnings of the key reaction steps, and outlines a suite of analytical techniques for comprehensive structural elucidation and purity assessment. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation and quality control of this important piperidine derivative.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing ligands that target a diverse range of biological receptors. The functionalization of the piperidine ring, particularly at the 1 and 4 positions, allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound, with its primary amine and ether functionalities, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This guide will focus on a common and efficient synthetic strategy: the N-alkylation of a suitable piperidine precursor. We will delve into the rationale behind the selection of reagents and reaction conditions, providing a detailed, step-by-step protocol. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic and chromatographic techniques will be presented to ensure the identity, purity, and structural integrity of the final compound.

Synthetic Strategy: N-Alkylation of Piperidin-4-amine

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of piperidin-4-amine with a 2-methoxyethyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring acts as the nucleophile, displacing the halide from the electrophilic carbon of the alkylating agent.

Mechanistic Considerations

The N-alkylation of piperidin-4-amine is a classic example of an SN2 reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the carbon atom bearing the leaving group (e.g., bromide or chloride) on the 2-methoxyethyl moiety. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is required. The choice of base is critical to prevent unwanted side reactions, such as over-alkylation or elimination.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Piperidin-4-amine | ≥98% | Commercially Available |

| 2-Bromoethyl methyl ether | ≥98% | Commercially Available |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |

| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Reagent Addition: Add 2-bromoethyl methyl ether (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (indicated by the consumption of the starting amine), cool the mixture to room temperature.

-

Filtration: Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[1] Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization and Quality Control

Comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

A singlet for the methoxy group protons (OCH₃) around δ 3.3-3.5 ppm.[2]

-

Multiplets for the ethyl bridge protons (-CH₂CH₂-) between δ 2.6-3.0 ppm.[2]

-

Multiplets for the piperidine ring protons. The protons adjacent to the nitrogen (N-CH₂) will appear further downfield.[2]

-

A broad singlet for the primary amine protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Expected resonances include:

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula (C₈H₁₈N₂O).[2]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

N-H stretching vibrations for the primary amine, typically appearing as two bands in the range of 3100-3500 cm⁻¹.[3]

-

C-H stretching vibrations for the aliphatic groups.

-

C-N stretching vibrations.

-

C-O stretching vibration for the ether linkage.

Chromatographic Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a pharmaceutical intermediate. An appropriate column and mobile phase should be chosen to achieve good separation of the main compound from any impurities. Purity is typically reported as a percentage of the total peak area.

3.2.2. Thin Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.

Summary of Characterization Data

| Technique | Expected Results |

| ¹H NMR | Characteristic signals for methoxy, ethyl, and piperidine protons. |

| ¹³C NMR | Resonances corresponding to the 8 unique carbon atoms. |

| Mass Spec. | Molecular ion peak corresponding to C₈H₁₈N₂O (m/z = 158.24).[2] |

| IR Spec. | Absorption bands for N-H, C-H, C-N, and C-O functional groups. |

| HPLC | Purity ≥ 98% |

Alternative Synthetic Approaches

While N-alkylation is a common method, other synthetic strategies can also be employed, such as reductive amination.[4] This approach involves the reaction of a piperidone precursor with 2-methoxyethylamine in the presence of a reducing agent.[4][5] The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness. Double reductive amination is another powerful tool for constructing the piperidine skeleton from dicarbonyl compounds.[6]

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound via N-alkylation. The provided protocol, coupled with the comprehensive characterization workflow, ensures the production of a high-quality intermediate suitable for further use in drug discovery and development. The mechanistic insights and procedural details are intended to empower researchers to confidently synthesize and validate this important chemical entity.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)piperidin-4-amine

Introduction

In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical properties is paramount to its successful development from a promising lead into a viable therapeutic agent. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidin-4-amine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and pharmacology.

The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a 4-amino group and a 1-(2-methoxyethyl) substituent creates a molecule with a unique combination of basicity, polarity, and hydrogen bonding potential. This guide will delve into the key physicochemical parameters of this compound, offering both established data and detailed experimental protocols for their determination, thereby equipping researchers with the foundational knowledge required for its application in drug development programs.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on robust in silico predictions, a common practice in early-stage drug discovery to guide experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| CAS Number | 502639-08-9 | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Predicted pKa | 10.45 ± 0.20 | --INVALID-LINK-- |

| Predicted logP | Not explicitly found, but related structures suggest low lipophilicity. | |

| Aqueous Solubility | 158.0 ± 15.0 mg/mL at pH 7.0 and 25°C | --INVALID-LINK-- |

| Predicted Boiling Point | 212.1 ± 30.0 °C | --INVALID-LINK-- |

| Predicted Density | 0.955 ± 0.06 g/cm³ | --INVALID-LINK-- |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural verification of the compound.

-

¹H NMR (400 MHz, CDCl₃) : The proton spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The methoxy group protons will appear as a singlet, typically in the range of δ 3.3-3.5 ppm.[1] The protons of the ethyl bridge will present as multiplets between δ 2.6-3.0 ppm.[1] The methylene protons adjacent to the piperidine nitrogen are expected to resonate at approximately δ 2.2-2.5 ppm.[1] The remaining piperidine ring protons will be found further upfield, with those at the 2 and 6 positions appearing around δ 1.5-1.9 ppm and the protons at the 3 and 5 positions at δ 1.2-1.4 ppm.[1] The protons of the primary amine at the 4-position will likely appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum will corroborate the structure. The methoxy carbon is anticipated to have a chemical shift in the region of δ 59-62 ppm.[1] The carbons of the ethoxy bridge will be observed around δ 72-75 ppm.[1] The carbon atom at the 4-position of the piperidine ring, bonded to the amino group, is expected at δ 50-55 ppm.[1] The other piperidine ring carbons will resonate in the δ 25-30 ppm range.[1]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.15, corresponding to the molecular weight of 158.24 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₁₈N₂O. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the methoxyethyl group or cleavage of the piperidine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine. The C-H stretching of the alkyl groups will appear around 2850-2950 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1070-1150 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For a basic compound like this compound, potentiometric titration is the gold standard for pKa determination.[2][3]

Principle: A solution of the compound is titrated with a standardized acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated and neutral forms of the amine are equal, which corresponds to the midpoint of the titration curve.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Standardize a 0.1 M solution of hydrochloric acid (HCl).

-

Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[2]

-

-

Titration:

-

Pipette a known volume (e.g., 20 mL) of the amine solution into a beaker.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH change between additions becomes minimal, indicating the completion of the neutralization.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point.

-

For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peak of the curve indicates the equivalence point.

-

Workflow for pKa Determination by Potentiometric Titration

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.[4][5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The logP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound of known concentration in the aqueous phase.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous stock solution with a known volume of the water-saturated n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Workflow for logP Determination by the Shake-Flask Method

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a reliable way to determine thermodynamic solubility.[6][7]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a buffer solution of the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Add an excess amount of this compound to a vial containing the buffer.

-

-

Equilibration:

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.

-

Workflow for Thermodynamic Solubility Determination

Synthetic Approach

While a specific, detailed synthesis published in a peer-reviewed journal for this compound was not identified in the literature search, a plausible and efficient synthetic route can be proposed based on established chemical principles for the synthesis of substituted piperidines.[8][9] A common strategy involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Pathway:

A likely two-step synthesis would start from 1-Boc-4-piperidone. The first step would be a reductive amination with ammonia or a protected amine to introduce the 4-amino group. The second step would involve the deprotection of the Boc group followed by N-alkylation with 2-methoxyethyl bromide or a similar electrophile.

Proposed Synthetic Route for this compound

Conclusion

This compound is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its high aqueous solubility is a significant advantage for potential formulation and bioavailability. The presence of two basic nitrogen atoms, one a primary amine and the other a tertiary amine, will result in a distinct ionization profile as a function of pH, which will be crucial for its interaction with biological targets and its ADME properties. The combination of a polar amino group and a more lipophilic methoxyethyl-substituted piperidine ring gives the molecule a balanced character. A thorough experimental characterization of its pKa and logP, as outlined in this guide, is essential for building a complete physicochemical profile and for developing predictive structure-activity relationships in any medicinal chemistry program.

References

- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 4. 2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;methanol | C25H44N8O5 | CID 118339873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of microparticles made of carboxymethyloxysuccinic-acid-modified PLA-PEG co-polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Piperidine [webbook.nist.gov]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-amine (CAS 502639-08-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)piperidin-4-amine, a versatile heterocyclic amine building block. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This document delineates the physicochemical properties, synthesis, analytical methodologies, and potential applications of this compound. Furthermore, it offers detailed, field-proven experimental protocols and essential safety and handling information to support its effective use in research and development.

Introduction and Strategic Context

The piperidine ring is a cornerstone of modern drug design, featured in over 70 FDA-approved pharmaceuticals.[3] Its conformational flexibility and ability to be functionalized allow for the fine-tuning of critical drug-like properties, including solubility, metabolic stability, and receptor-binding affinity.[2][4][5] The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: a primary amine at the 4-position and an N-(2-methoxyethyl) substituent.

The primary amine serves as a crucial handle for further synthetic elaboration, enabling the construction of amides, sulfonamides, and secondary or tertiary amines. The N-(2-methoxyethyl) group is also of significant interest in medicinal chemistry. The ether linkage can act as a hydrogen bond acceptor, and the ethyl chain provides a flexible spacer, which can influence a molecule's interaction with biological targets and improve pharmacokinetic properties.[6][7] Consequently, this compound is a valuable intermediate for generating libraries of novel compounds for screening in various therapeutic areas, including neuropharmacology, oncology, and inflammatory diseases.[8][9]

Logical Framework for Application

The strategic value of this compound in drug discovery is rooted in the synergistic contribution of its structural components. The diagram below illustrates the logical relationship between its core features and its potential applications.

Caption: Logical flow from structural features to potential applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is fundamental to its application. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 502639-08-9 | [10] |

| Molecular Formula | C₈H₁₈N₂O | [11] |

| Molecular Weight | 158.24 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 212.1 ± 30.0 °C (Predicted) | [12] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [12] |

| pKa | 10.45 ± 0.20 (Predicted) | [12] |

| InChI | InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | [13] |

| SMILES | COCCN1CCC(N)CC1 | [10] |

Spectroscopic Characterization (¹H NMR)

Proton NMR is a primary technique for structural confirmation. Based on established data for piperidine derivatives, the expected chemical shifts for this compound in CDCl₃ are as follows:[14]

-

δ 3.45-3.55 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-N).

-

δ 3.35 (s, 3H): Methoxy group protons (-O-CH₃).

-

δ 2.75-2.90 (m, 2H): Equatorial protons on the piperidine ring at C2 and C6.

-

δ 2.50-2.65 (t, 2H): Methylene protons adjacent to the piperidine nitrogen (O-CH₂-CH₂-N).

-

δ 2.60-2.70 (m, 1H): Proton at C4.

-

δ 2.05-2.20 (m, 2H): Axial protons on the piperidine ring at C2 and C6.

-

δ 1.65-1.80 (m, 2H): Equatorial protons on the piperidine ring at C3 and C5.

-

δ 1.35-1.50 (m, 2H): Axial protons on the piperidine ring at C3 and C5.

-

δ 1.20-1.40 (br s, 2H): Amine protons (-NH₂).

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable routes. A common and efficient strategy is the reductive amination of the corresponding ketone, 1-(2-methoxyethyl)piperidin-4-one. This approach is widely used for its high yields and operational simplicity.[15][16]

Representative Synthesis Workflow

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 1-(2-methoxyethyl)piperidin-4-one.

Materials and Reagents:

-

1-(2-methoxyethyl)piperidin-4-one (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

3 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(2-methoxyethyl)piperidin-4-one (1.0 eq) and ammonium acetate (10.0 eq).

-

Solvent Addition: Dissolve the mixture in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

-

Reducing Agent Addition: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not significantly increase.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove the methanol.

-

Aqueous Work-up: Dilute the residue with water and wash with dichloromethane (2x) to remove non-basic impurities. Adjust the aqueous layer to pH >12 with 3 M NaOH.

-

Extraction: Extract the basic aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing 1% ammonium hydroxide to afford the pure this compound.

Causality and Self-Validation: The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone.[17] The acidic quench ensures the decomposition of any remaining borohydride reagent, and the subsequent basic extraction isolates the amine product. Purity is validated by chromatographic and spectroscopic analysis of the final product.

Analytical and Quality Control Methods

Robust analytical methods are essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.

Detailed Experimental Protocol: HPLC-MS Analysis

This protocol provides a general method for analyzing this compound, which should be optimized and validated for specific instrumentation.[18][19]

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 210 nm.

-

MS Conditions: ESI positive mode; scan range m/z 50-500.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Create a working solution by diluting the stock solution to 10 µg/mL with the same solvent.

-

Analysis: Inject the working solution into the equilibrated LC-MS system.

-

Data Interpretation:

-

Confirm the retention time of the main peak against a reference standard, if available.

-

Verify the mass of the main peak in the mass spectrum. The expected [M+H]⁺ ion for C₈H₁₈N₂O is m/z 159.15.

-

Assess purity by calculating the peak area percentage at 210 nm.

-

Self-Validation: The use of formic acid in the mobile phase ensures the amine is protonated, leading to good peak shape on the C18 column. The combination of UV and MS detection provides orthogonal data; retention time and UV response confirm the presence and quantity, while the mass-to-charge ratio confirms the identity of the compound.

Safety, Handling, and Storage

This compound is an alkyl amine derivative and should be handled with appropriate precautions.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][13]

-

Handling: Avoid contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[20] Ground all equipment to prevent static discharge. Do not eat, drink, or smoke in the handling area.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

-

First Aid:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically valuable building block for medicinal chemistry and drug discovery. Its constituent parts—the proven piperidine scaffold, the versatile primary amine, and the pharmacokinetically favorable N-methoxyethyl group—make it an attractive starting point for synthesizing novel compounds with potential therapeutic applications. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to utilize this compound effectively and safely, accelerating the discovery of new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. nbinno.com [nbinno.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. nioch.nsc.ru [nioch.nsc.ru]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ijnrd.org [ijnrd.org]

- 10. alkylamines.com [alkylamines.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 15. Buy this compound | 502639-08-9 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. sciencemadness.org [sciencemadness.org]

- 18. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. echemi.com [echemi.com]

A Spectroscopic Guide to 1-(2-Methoxyethyl)piperidin-4-amine: An In-depth Technical Analysis

Introduction

1-(2-Methoxyethyl)piperidin-4-amine, a substituted piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry and drug development.[1] Its structural features, combining a piperidine core, a primary amine, and a methoxyethyl substituent, make it a valuable scaffold for exploring interactions with various biological targets. A thorough understanding of its molecular architecture and physicochemical properties is paramount for its application in research and development. This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this guide presents a detailed theoretical prediction and interpretation based on established principles and data from analogous structures.

Molecular Structure and Properties

The molecular structure of this compound is presented below. The numbering convention used in this guide for the interpretation of spectral data is also indicated.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar N-substituted piperidine derivatives and general principles of NMR spectroscopy.[3][4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Two-Dimensional (2D) NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the piperidine ring and the methoxyethyl substituent.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-4 | ~2.6 - 2.8 | Multiplet | 1H | The proton at the carbon bearing the amino group is expected to be in this region, influenced by the adjacent nitrogen. |

| H-2, H-6 (axial & equatorial) | ~2.0 - 2.9 | Multiplets | 4H | Protons on the carbons adjacent to the ring nitrogen are deshielded. The axial and equatorial protons will have different chemical shifts and coupling constants. |

| H-3, H-5 (axial & equatorial) | ~1.4 - 1.9 | Multiplets | 4H | These protons are further from the electron-withdrawing groups and will appear more upfield. |

| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is concentration and solvent-dependent and can exchange with D₂O. |

| -CH₂-N (C8) | ~2.5 - 2.7 | Triplet | 2H | Protons on the carbon adjacent to the ring nitrogen and the methylene bridge. |

| -CH₂-O (C9) | ~3.5 - 3.7 | Triplet | 2H | Protons on the carbon adjacent to the oxygen are significantly deshielded. |

| -OCH₃ (C11) | ~3.3 - 3.4 | Singlet | 3H | The methyl group attached to the oxygen will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C-4 | ~45 - 55 | The carbon attached to the primary amine group. |

| C-2, C-6 | ~50 - 60 | Carbons adjacent to the ring nitrogen are deshielded. |

| C-3, C-5 | ~25 - 35 | These aliphatic carbons are in a more shielded environment. |

| C-8 | ~55 - 65 | The carbon in the ethyl chain attached to the ring nitrogen. |

| C-9 | ~65 - 75 | The carbon attached to the ether oxygen is significantly deshielded. |

| C-11 | ~58 - 60 | The methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands for the primary amine, the tertiary amine within the piperidine ring, the ether linkage, and the aliphatic C-H bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, two bands | Primary Amine (-NH₂)[5] |

| C-H Stretch (aliphatic) | 2950 - 2800 | Strong | Piperidine ring and ethyl chain |

| N-H Bend (scissoring) | 1650 - 1580 | Medium | Primary Amine (-NH₂)[5] |

| C-O Stretch (ether) | 1150 - 1085 | Strong | Methoxyethyl group[6] |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to Weak | Piperidine ring and primary amine[5] |

| N-H Wag | 910 - 665 | Broad, Strong | Primary Amine (-NH₂)[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would induce more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

-

Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Predicted Mass Spectrum

-

Molecular Ion: With ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 159.15. High-resolution mass spectrometry would confirm the elemental composition of C₈H₁₉N₂O⁺. In EI-MS, a molecular ion peak [M]⁺ at m/z 158.14 might be observed, although it could be weak.

-

Key Fragmentation Pathways: The fragmentation of piperidine alkaloids often involves characteristic losses.[7] The fragmentation of this compound is predicted to proceed through several key pathways:

Figure 2: Predicted major fragmentation pathways of this compound in ESI-MS/MS.

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines is the loss of ammonia, which would result in a fragment ion at m/z 142.

-

Loss of Methanol (CH₃OH): The methoxyethyl group could be lost as methanol, leading to a fragment at m/z 127.

-

Cleavage of the N-C Bond of the Methoxyethyl Group: Cleavage of the bond between the piperidine nitrogen and the ethyl group would result in the formation of the 4-aminopiperidine cation at m/z 100.

-

Piperidine Ring Opening: Complex fragmentation patterns resulting from the opening of the piperidine ring are also expected, leading to a series of smaller fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer a detailed roadmap for researchers and scientists working with this compound or similar structures. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectral data, which are essential for unambiguous structure confirmation and purity assessment. A thorough understanding of the spectroscopic properties of this compound is a critical step in unlocking its full potential in the realm of drug discovery and chemical synthesis.

References

- 1. smolecule.com [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 1-(2-Methoxyethyl)piperidin-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics targeting a wide array of biological pathways.[1][2] Its prevalence in pharmaceuticals underscores the importance of systematically evaluating novel piperidine derivatives for potential therapeutic applications.[3] This guide presents a comprehensive, tiered strategy for the biological activity screening of 1-(2-Methoxyethyl)piperidin-4-amine, a compound with structural motifs suggestive of potential interactions with central nervous system (CNS) targets and other key cellular pathways. We delineate a logical progression of assays, from broad-based primary screening to more specific secondary and safety evaluations, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers in designing and interpreting their own screening campaigns. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel piperidine-based chemical entities.

Introduction: The Rationale for Screening this compound

This compound belongs to a privileged class of heterocyclic compounds. The piperidine ring is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5] Derivatives have shown a wide spectrum of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and anticancer effects.[4][5][6] The 4-amino-piperidine substructure, in particular, is a key pharmacophore in potent analgesics like fentanyl and its analogs, which act on opioid receptors.[7] Furthermore, the N-substitution with a methoxyethyl group can influence physicochemical properties such as solubility and lipophilicity, potentially modulating the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier.[8]

Given this background, a systematic screening approach is warranted to elucidate the biological activity of this compound. Our proposed strategy is designed to efficiently identify and characterize its primary biological targets, assess its therapeutic potential, and flag potential liabilities early in the discovery process.

A Tiered Screening Strategy: From Broad Strokes to Fine Detail

A hierarchical screening cascade is the most resource-efficient method to evaluate a novel compound. This approach begins with broad, high-throughput assays to identify any biological activity and progresses to more complex, lower-throughput assays to confirm and characterize that activity.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ijirt.org [ijirt.org]

- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 502639-08-9 [smolecule.com]

The Strategic deployment of 1-(2-Methoxyethyl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, application, and strategic importance of the 1-(2-methoxyethyl)piperidin-4-amine scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to provide a comprehensive understanding of this valuable building block.

Introduction: The Piperidine Scaffold and the Significance of the 1-(2-Methoxyethyl) Substituent

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets, while often conferring favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The focus of this guide, this compound, introduces a specific N-substituent that imparts unique characteristics to the piperidine core. The 2-methoxyethyl group is a key modulator of physicochemical properties. It can influence lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning the overall drug-like properties of a molecule.[1] This strategic modification has been shown to enhance the druggability of compounds, facilitating their transport across biological membranes and improving their ADME profile.[1]

Physicochemical Properties and Strategic Advantages

The inherent properties of the this compound scaffold make it an attractive starting point for drug discovery programs. A summary of its key physicochemical parameters is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point (Predicted) | 212.1 ± 30.0 °C | [4] |

| Density (Predicted) | 0.955 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.45 ± 0.20 | [4] |

Note: Predicted values are computationally derived and serve as an estimation.

The introduction of the 2-methoxyethyl group offers several strategic advantages in drug design:

-

Modulation of Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The ethyl linker provides a degree of lipophilicity that can be crucial for cell permeability.

-

Metabolic Stability: The methoxyethyl group can influence the metabolic profile of the parent molecule. The ether linkage is generally more stable to metabolism compared to other functional groups.

-

Conformational Flexibility: The flexible 2-methoxyethyl chain allows for optimal positioning of the molecule within a binding pocket, potentially increasing affinity and selectivity for the target.

Synthesis of the this compound Core

A robust and scalable synthesis of the this compound scaffold is essential for its application in drug discovery. While various methods for the N-alkylation of piperidines exist, a common and effective approach involves the reductive amination of a suitable piperidone precursor or direct N-alkylation of 4-aminopiperidine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound starting from N-Boc-4-piperidone.

Step 1: Reductive Amination with 2-Methoxyethylamine

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyethylamine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product, N-Boc-1-(2-methoxyethyl)piperidin-4-amine, is purified by flash column chromatography.

Step 2: Boc Deprotection

-

The purified N-Boc-1-(2-methoxyethyl)piperidin-4-amine is dissolved in a solution of hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol.

-

The reaction mixture is stirred at room temperature for 1-4 hours.

-

The solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.

-

The free base can be obtained by neutralization with a suitable base.

Caption: Reductive amination synthesis workflow.

Applications in Medicinal Chemistry: Targeting the Sigma-1 Receptor

The this compound scaffold has emerged as a particularly valuable framework for the development of ligands targeting the sigma-1 (σ1) receptor.[5][6] The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[3][5][7] Its involvement in a range of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases, has made it an attractive therapeutic target.[5][6]

Mechanism of Action: Modulation of Sigma-1 Receptor Signaling

Compounds incorporating the this compound scaffold can act as either agonists or antagonists at the σ1 receptor, influencing its interaction with client proteins and downstream signaling cascades. The basic nitrogen of the piperidine ring is a key pharmacophoric feature, often forming a crucial salt bridge with acidic residues, such as Glu172, in the σ1 receptor binding pocket.[6] The 1-(2-methoxyethyl) substituent can then occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the ligand.

Activation or inhibition of the σ1 receptor can modulate a variety of cellular processes, including:

-

Calcium Signaling: The σ1 receptor can regulate intracellular calcium levels by interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the ER-mitochondria interface.[3][7]

-

Oxidative Stress: It can influence the cellular response to oxidative stress by modulating the production of reactive oxygen species (ROS).[6]

-

Neuroinflammation: σ1 receptor ligands have been shown to modulate neuroinflammatory processes.[6]

Caption: Simplified Sigma-1 receptor signaling pathway.

Case Study: Development of Novel Sigma-1 Receptor Modulators

Recent research has focused on the synthesis and evaluation of novel piperidine-based σ1 receptor modulators for the treatment of neuropathic pain and other CNS disorders.[8][9] Structure-activity relationship (SAR) studies have demonstrated that modifications to the 4-amino group of the this compound scaffold, often through the formation of amide or urea linkages, can lead to potent and selective σ1 receptor ligands.[8][9]

ADME/Tox Profile: Considerations for Drug Development

The ADME and toxicological properties of any drug candidate are critical determinants of its clinical success. The this compound scaffold generally imparts favorable ADME characteristics, though careful optimization is required for any new chemical entity.

| ADME Parameter | Predicted Profile | Rationale & Considerations |

| Absorption | Good to Moderate | The balance of lipophilicity and polarity suggests good potential for oral absorption. High gastrointestinal absorption is predicted for many piperidine derivatives.[10] |

| Distribution | Moderate | The ability to cross the blood-brain barrier is dependent on the overall properties of the final molecule. The piperidine scaffold is common in CNS-active drugs.[1] |

| Metabolism | Moderate | The piperidine ring can be subject to N-dealkylation and oxidation by cytochrome P450 enzymes. The 2-methoxyethyl group may offer some steric shielding.[10] |

| Excretion | Renal | As a basic amine, renal clearance is a likely route of excretion. |

| Toxicity | Generally Low | Piperidine-based scaffolds are well-tolerated in many approved drugs. Potential for off-target effects should be evaluated.[10] |

Note: This is a generalized profile. The specific ADME/Tox properties will be highly dependent on the nature of the substituents on the core scaffold.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a standard method for assessing the metabolic stability of compounds derived from the this compound scaffold.

-

Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) and NADPH in a phosphate buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Caption: In vitro metabolic stability workflow.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical and ADME properties, coupled with its synthetic tractability, make it an ideal starting point for the design of novel therapeutics. The growing understanding of the role of the σ1 receptor in a multitude of diseases presents a significant opportunity for the development of new drugs based on this scaffold. Future research will likely focus on the development of highly selective σ1 receptor modulators with optimized pharmacokinetic profiles for the treatment of a range of unmet medical needs, particularly in the area of central nervous system disorders.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-amine and its Analogs in Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in a vast array of FDA-approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for targeting a multitude of biological receptors. This guide focuses on a specific, yet highly valuable, derivative: 1-(2-Methoxyethyl)piperidin-4-amine. We will provide an in-depth exploration of its synthesis, chemical properties, and, most importantly, its role as a foundational building block for the development of potent and selective modulators of critical CNS and oncology targets, including sigma-1 (σ1), dopamine, and serotonin receptors, as well as the PI3K signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction to the this compound Scaffold

This compound (CAS: 502639-08-9) is a disubstituted piperidine featuring a primary amine at the C4 position and a methoxyethyl group appended to the ring nitrogen. This unique combination of functional groups offers several strategic advantages in drug design:

-

Primary Amine (C4): Serves as a crucial anchor point or "warhead" for derivatization. It can be readily acylated, arylated, or used in reductive amination to introduce diverse pharmacophoric elements, enabling systematic exploration of structure-activity relationships (SAR).

-

N-(2-Methoxyethyl) Group: This substituent modulates the physicochemical properties of the parent molecule. The ether linkage introduces a degree of polarity and a potential hydrogen bond acceptor site, which can influence solubility, cell permeability, and metabolic stability. Its presence also sterically differentiates it from simpler N-alkyl piperidines, potentially altering receptor binding selectivity.

The inherent stereochemistry and conformational preference of the piperidine ring, typically a chair conformation, further allows for precise spatial orientation of these functional groups to optimize interactions within a biological target's binding pocket.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 502639-08-9 | [3] |

| Molecular Formula | C₈H₁₈N₂O | [2][3] |

| Molecular Weight | 158.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 212.1 ± 30.0 °C (Predicted) | |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.45 ± 0.20 (Predicted) |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established routes. The most direct and commonly employed method is the N-alkylation of piperidin-4-amine.

Synthetic Protocol: N-Alkylation

This protocol describes the synthesis via nucleophilic substitution, a robust and scalable method for preparing N-substituted piperidines. The primary amine of the starting material, 4-aminopiperidine, is significantly less nucleophilic than the secondary amine within the ring, allowing for selective alkylation at the ring nitrogen.

Causality Behind Experimental Choices:

-

Base (Sodium Carbonate): Anhydrous sodium carbonate is used as a mild, heterogeneous base to neutralize the methanesulfonic acid byproduct formed during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

-

Solvent (Methyl Isobutyl Ketone): MIBK is chosen for its relatively high boiling point, allowing the reaction to be conducted at reflux to increase the reaction rate. It is also a solvent in which the reactants are soluble but the inorganic base is not, simplifying workup.

-

Alkylating Agent (2-Methoxyethyl methanesulfonate): A mesylate is an excellent leaving group, facilitating the SN2 reaction. It is often preferred over halides like bromides or chlorides due to its higher reactivity and cleaner reaction profiles.

-

Aqueous HCl Wash: This step serves to protonate the desired amine product, transferring it to the aqueous layer as a hydrochloride salt and separating it from unreacted starting materials and non-basic organic impurities.

-

Basification (NaOH): Subsequent basification of the aqueous layer deprotonates the amine, allowing it to be extracted back into an organic solvent (DCM) for final isolation.

Experimental Workflow Diagram:

Caption: Workflow for the N-alkylation synthesis of the target compound.

Step-by-Step Methodology: [3]

-

To a suitable reaction vessel, add 4-aminopiperidine (1.0 eq) and anhydrous sodium carbonate (2.5 eq).

-

Add methyl isobutyl ketone (MIBK) to create a stirrable suspension (approx. 12.5 mL per 2 g of 4-aminopiperidine).

-

Heat the heterogeneous mixture to reflux (approx. 116-118 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature (22-25 °C).

-

Add 2-methoxyethyl methanesulfonate (0.9 eq) to the mixture.

-

Stir the reaction vigorously for 16 hours at room temperature.

-

Filter the reaction mass to remove the solid sodium carbonate and other salts.

-

To the filtrate, add 1N aqueous HCl (approx. 12.5 mL per 2 g of starting material) and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and separate the aqueous phase.

-

Adjust the pH of the aqueous phase to >11.0 using 1N aqueous NaOH.

-

Extract the basic aqueous phase with dichloromethane (DCM, 3x volume of aqueous phase).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted): While a publicly available, experimentally verified spectrum is elusive, predictions based on established chemical shift principles provide a reliable guide for characterization.

-

δ 3.3-3.5 ppm (singlet, 3H): Corresponds to the methoxy group protons (-OCH₃).[2]

-

δ 2.6-3.0 ppm (multiplets, 4H): Attributed to the ethylenic bridge protons of the 2-methoxyethyl group (-CH₂CH₂-).[2]

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of complex multiplets, typically between δ 1.5 and δ 3.0 ppm. The protons alpha to the ring nitrogen will be the most downfield.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 1.0 and δ 2.5 ppm.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 158. Key fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to characteristic fragments. A prominent fragment would likely be observed from the loss of the methoxyethyl side chain or cleavage within the piperidine ring.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold is a versatile starting point for synthesizing analogs targeting a range of debilitating diseases. Its derivatives have shown significant promise as modulators of CNS receptors and key enzymes in oncology.

Sigma-1 (σ1) Receptor Modulators

The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum, implicated in a variety of CNS disorders including neurodegenerative diseases, pain, and addiction.[4] High-affinity ligands for the σ1 receptor often contain a nitrogen atom connected to alkyl chains.[5]

Structure-Activity Relationship (SAR) Insights:

-

Core Interaction: The piperidine nitrogen of the scaffold serves as a key basic element that can form a crucial salt bridge with an acidic residue (e.g., Glu172) in the σ1 receptor binding pocket.

-

Modulation of Selectivity: The N-(2-methoxyethyl) group occupies a lipophilic region of the receptor. Modifications at this position, or more commonly, derivatization of the 4-amino group, allow for fine-tuning of affinity and selectivity over the σ2 subtype. For instance, attaching various aryl or aralkyl groups to the 4-amino position can lead to potent and selective σ1 modulators. Studies on related phenoxyalkylpiperidines have shown that substituents on the piperidine ring are critical for optimizing interaction with the σ1 subtype.

A general workflow for generating σ1-targeted analogs involves the amidation or reductive amination of the 4-amino group of this compound with various aromatic aldehydes or carboxylic acids.

Illustrative Reaction Scheme for Analog Synthesis:

Caption: General synthetic routes to σ1 receptor modulator analogs.

Dopamine and Serotonin Receptor Modulators

The scaffold is also a key component in the development of ligands for dopamine (D₂) and serotonin (5-HT) receptors, which are critical targets for antipsychotics, antidepressants, and treatments for Parkinson's disease.[6] Studies have shown that piperidine and piperazine structures are effective frameworks for achieving high affinity at these receptors.[6]

SAR Insights:

-

Dopamine D₂/D₃ Receptors: N-arylpiperazines and related piperidines are well-established pharmacophores for D₂/D₃ ligands. The this compound core can be elaborated to mimic these structures. For example, coupling the 4-amino group with substituted benzoic acids can produce analogs that fit pharmacophore models for D₂/D₃ receptor antagonists.

-

Serotonin (5-HT) Receptors: The 4-amino group can be used to install moieties known to interact with various serotonin receptor subtypes. For instance, linking it to indole or benzimidazole fragments, common in 5-HT ligands, can generate novel chemical entities with potential antidepressant or anxiolytic properties.

PI3K Pathway Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for oncology drug development.[7] Several classes of PI3K inhibitors utilize a core heterocycle, often a purine or pyrimidine, substituted with a morpholine or a substituted piperidine.

Role of the Scaffold: The this compound moiety can be incorporated as a key substituent on the core heterocyclic inhibitor. The 4-amino group acts as the point of attachment to the main pharmacophore (e.g., a chloropyrimidine or chloropurine). The substituted piperidine ring then occupies a specific pocket in the PI3K enzyme's active site. The methoxyethyl group can form beneficial interactions, enhancing potency and influencing the selectivity profile across different PI3K isoforms (α, β, δ, γ).

PI3K Signaling Pathway Overview:

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Conclusion and Future Directions

This compound is a highly valuable and versatile chemical scaffold with demonstrated utility in modern drug discovery. Its straightforward synthesis and the strategic placement of its dual functional groups provide an excellent platform for generating diverse chemical libraries. The successful application of its analogs in developing potent modulators for challenging targets in CNS disorders and oncology highlights its significance. Future research will likely focus on creating novel analogs with improved pharmacokinetic profiles, enhanced selectivity, and the potential for multi-target engagement to address complex diseases. As our understanding of receptor biology and disease pathways deepens, scaffolds like this compound will remain indispensable tools for the medicinal chemist.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Buy this compound | 502639-08-9 [smolecule.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine [webbook.nist.gov]

- 6. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(2-Methoxyethyl)piperidin-4-amine in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyethyl)piperidin-4-amine in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, this compound (CAS No: 502639-08-9 / 879486-67-2) emerges as a valuable building block.[1][2][3] Its structure, featuring a piperidine core, a primary amine, and a methoxyethyl substituent, makes it a versatile scaffold for synthesizing compounds with potential therapeutic activities, particularly in neurology.[4] The successful progression of any new chemical entity from laboratory synthesis to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount.

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will delve into the theoretical principles governing its solubility, present a well-reasoned predicted solubility profile based on its molecular structure and analogue data, and provide a rigorous, field-proven experimental protocol for determining its precise thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to enable robust process development, formulation, and analytical method design.

Core Physicochemical Properties

A molecule's solubility is a direct consequence of its structure. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O | [1][3] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Liquid (Predicted/Observed) | [1] |

| Predicted pKa | 10.45 ± 0.20 (for the piperidine nitrogen's conjugate acid) | [2] |

| Predicted Boiling Point | 212.1 ± 30.0 °C | [2] |

| Predicted Density | 0.955 ± 0.06 g/cm³ | [2] |